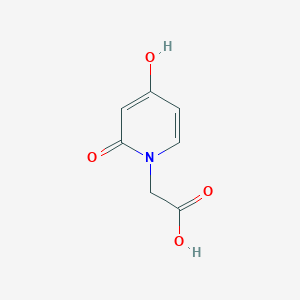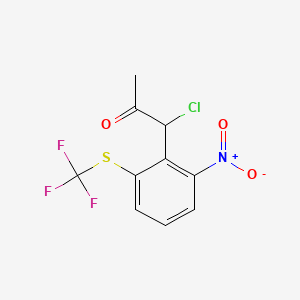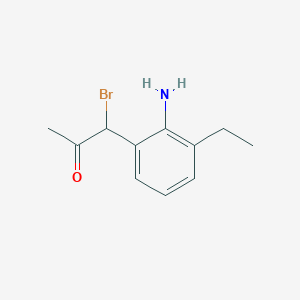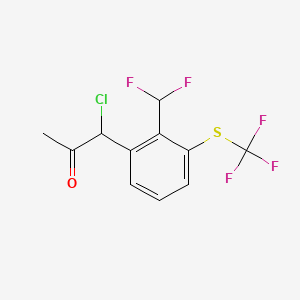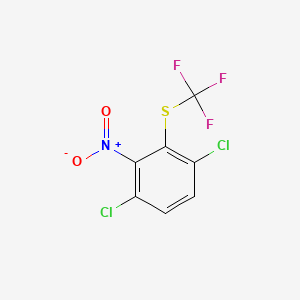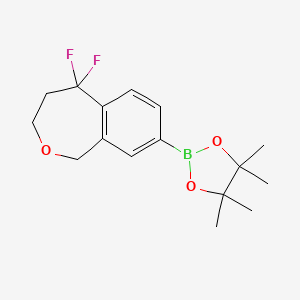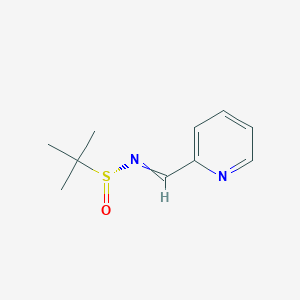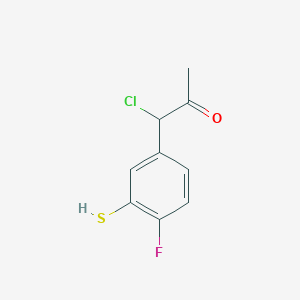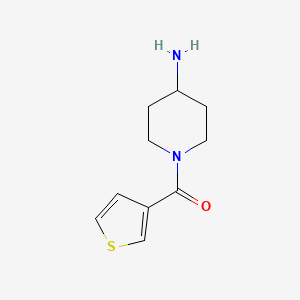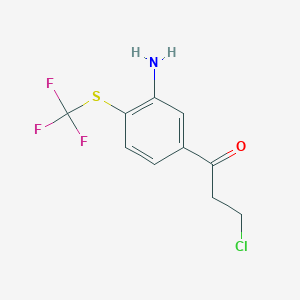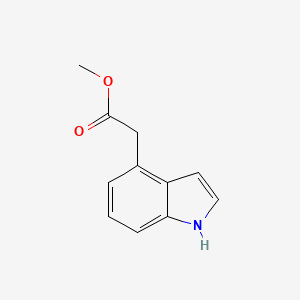
methyl 2-(1H-indol-4-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(1H-indol-4-yl)acetate is an organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(1H-indol-4-yl)acetate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole structure .
Industrial Production Methods
Industrial production of indole derivatives, including this compound, often involves multicomponent reactions and the use of various catalysts to improve yield and efficiency. These methods are designed to be scalable and cost-effective for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(1H-indol-4-yl)acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Applications De Recherche Scientifique
Methyl 2-(1H-indol-4-yl)acetate has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of methyl 2-(1H-indol-4-yl)acetate involves its interaction with various molecular targets and pathways. The compound’s indole ring structure allows it to bind with high affinity to multiple receptors, influencing biological processes such as cell signaling and gene expression . Specific pathways and targets depend on the context of its application, such as its role in inhibiting certain enzymes or modulating receptor activity .
Comparaison Avec Des Composés Similaires
Methyl 2-(1H-indol-4-yl)acetate can be compared with other indole derivatives, such as:
Methyl 2-(1H-indol-3-yl)acetate: Another indole derivative with similar biological activities but different structural properties.
Indole-3-acetic acid: A naturally occurring plant hormone with distinct biological functions.
The uniqueness of this compound lies in its specific substitution pattern on the indole ring, which influences its chemical reactivity and biological activity .
Propriétés
Formule moléculaire |
C11H11NO2 |
|---|---|
Poids moléculaire |
189.21 g/mol |
Nom IUPAC |
methyl 2-(1H-indol-4-yl)acetate |
InChI |
InChI=1S/C11H11NO2/c1-14-11(13)7-8-3-2-4-10-9(8)5-6-12-10/h2-6,12H,7H2,1H3 |
Clé InChI |
PCFBXLRGEGGHKF-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC1=C2C=CNC2=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



